REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:16])[CH:4]1[C:13](C)=[C:12]([CH3:15])[CH2:11][CH:10]=[C:5]1[C:6]([O:8][CH3:9])=[O:7].[Se](=O)=O.[C:20](OC(=O)C)(=O)C>C(Cl)Cl>[CH3:9][O:8][C:6](=[O:7])[C:5]1[C:4](=[CH:13][C:12]([CH3:15])=[C:11]([CH3:20])[CH:10]=1)[C:3]([O:2][CH3:1])=[O:16]
|
Name
|
5,6-dimethyl-1,4-dihydro-phthalic acid dimethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C1C(C(=O)OC)=CCC(=C1C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Se](=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rises to 130° C without external application
|
Type
|
TEMPERATURE
|
Details
|
of heat
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is subsequently refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
from precipitated selenium
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
WASH
|
Details
|
washed neutral with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness in vacuo
|
Type
|
DISTILLATION
|
Details
|
The product is distilled under a high vacuum
|
Name
|
|
Type
|
|
Smiles
|
COC(C=1C(C(=O)OC)=CC(=C(C1)C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |